molecular formula C11H18ClNO B2741079 N-Benzyl-3-methoxy-1-propanamine hydrochloride CAS No. 1158456-03-1

N-Benzyl-3-methoxy-1-propanamine hydrochloride

Cat. No.: B2741079
CAS No.: 1158456-03-1
M. Wt: 215.72
InChI Key: ZGEHNXXTAGBLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-methoxy-1-propanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .

Scientific Research Applications

N-Benzyl-3-methoxy-1-propanamine hydrochloride is widely used in scientific research, including:

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxy-1-propanamine hydrochloride involves several steps. One common method includes the reaction of benzylamine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxy-1-propanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-methoxy-1-propanamine: The non-hydrochloride form of the compound.

    3-Methoxypropylamine: A simpler analog without the benzyl group.

    Benzylamine: Lacks the methoxy and propyl groups.

Uniqueness

N-Benzyl-3-methoxy-1-propanamine hydrochloride is unique due to its combination of the benzyl, methoxy, and propylamine groups, which confer specific chemical properties and biological activities. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-3-methoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHNXXTAGBLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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